

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Erythromycin Propionate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Erythromycin Propionate** in pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient method for quality control and research applications. This document provides a comprehensive experimental protocol, data presentation in tabular format for clarity, and visual representations of the workflow and logical relationships to guide researchers.

Introduction

Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. It is often formulated as a propionate ester to improve its stability and oral bioavailability. Accurate and precise analytical methods are crucial for the quality control of **Erythromycin Propionate** in pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note presents a detailed, validated HPLC method for the analysis of **Erythromycin Propionate**.



Experimental Protocol

This protocol is a composite method based on established and validated procedures for the analysis of erythromycin and its derivatives.[1][2][3][4][5]

- 1. Instrumentation and Materials
- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for optimal separation.[4]
- Chemicals and Reagents:
 - Erythromycin Propionate reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Dipotassium hydrogen phosphate or Disodium hydrogen phosphate (analytical grade)[2]
 [3]
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade or purified)
- 2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.



Parameter	Condition
Mobile Phase	A mixture of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 8.5 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[2]
Flow Rate	1.0 mL/min
Column Temperature	35 °C[4]
Detection Wavelength	210 nm[3]
Injection Volume	20 μL[4]
Run Time	Approximately 10 minutes

3. Preparation of Solutions

- Buffer Preparation (0.02 M Potassium Phosphate Dibasic, pH 8.5): Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 8.5 using diluted orthophosphoric acid. Filter the buffer through a 0.45 μm membrane filter before use.[2]
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio.
 Degas the mobile phase before use.
- Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of Erythromycin
 Propionate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Solution Preparation: The sample preparation will depend on the dosage form. For a tablet, a representative number of tablets should be weighed and finely powdered. An amount of powder equivalent to a single dose of **Erythromycin Propionate** should be accurately weighed and transferred to a suitable volumetric flask. The drug is then extracted with the mobile phase, sonicated to ensure complete dissolution, and diluted to the final concentration (e.g., 100 μg/mL). The solution should be filtered through a 0.45 μm syringe filter before injection.



Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the analysis of **Erythromycin Propionate**.

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

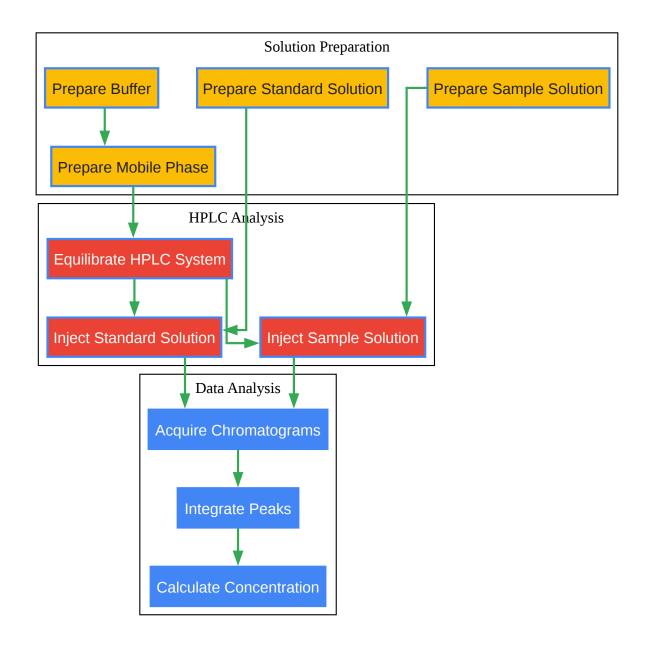
Table 2: Method Validation Summary

Parameter	Result
Linearity (Concentration Range)	25 - 150 μg/mL
Correlation Coefficient (r²)	> 0.999[6]
Limit of Detection (LOD)	0.2 - 0.3 ng/mL[4]
Limit of Quantification (LOQ)	0.6 - 0.9 ng/mL[4]
Accuracy (% Recovery)	98.0% - 102.0%[5]
Precision (% RSD)	< 2.0%[4][5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the HPLC analysis.

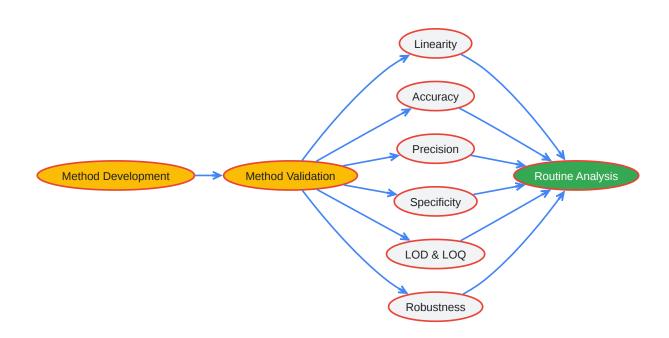




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Caption: Experimental workflow for the HPLC analysis of **Erythromycin Propionate**.





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